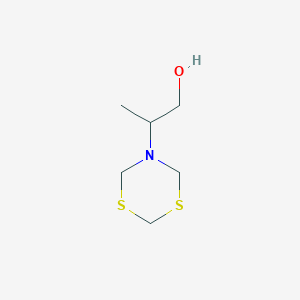

2-(1,3,5-Dithiazinan-5-yl)propan-1-ol

Description

Contextualization of 1,3,5-Dithiazinanes within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry, dealing with cyclic compounds containing at least one atom other than carbon within their ring structure. onlineorganicchemistrytutor.com The most common heteroatoms are nitrogen (N), oxygen (O), and sulfur (S). nih.gov These compounds are of immense importance, forming the core structures of numerous natural products, pharmaceuticals, and industrial chemicals. acs.org N,S-Heterocyclic compounds, which incorporate both nitrogen and sulfur atoms in the ring, represent a significant subclass. The presence of both a Lewis base (nitrogen) and a soft, polarizable atom (sulfur) imparts unique chemical properties and reactivity to these molecules.

Significance of 2-(1,3,5-Dithiazinan-5-yl)propan-1-ol within its Structural Class

While direct research on this compound is scarce, its structural class—N-substituted alkanol derivatives of 1,3,5-dithiazinane—holds notable significance. The most studied member of this class is 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), often referred to as MEA-dithiazine. This compound is well-known as the reaction product of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-triazine), a common hydrogen sulfide (B99878) (H2S) scavenger used in the oil and gas industry. researchgate.netnih.gov The formation of the stable dithiazinane ring from the reaction of the triazine with H2S is the basis of this important industrial application. researchgate.netnih.gov

Compounds in this class, including the titular propanol (B110389) derivative and its isomers like 2-(1,3,5-dithiazinan-5-yl)-1-methylethanol, serve as versatile synthetic intermediates. clockss.orgunison.mx The presence of both the dithiazinane ring and a hydroxyl group allows for a range of chemical transformations at different sites of the molecule, making them useful building blocks in organic synthesis. clockss.orgunison.mx For instance, they are precursors for creating O-tosylated derivatives and N-tosyl-1,3-oxazolidines. clockss.org

Overview of Related N,S-Heterocyclic Systems and their Chemical Properties

The 1,3,5-dithiazinane system can be compared with other N,S-heterocycles to understand its unique properties.

Thiadiazines: These are six-membered rings with two nitrogen atoms and one sulfur atom. The arrangement of heteroatoms (e.g., 1,3,5-thiadiazine) influences the ring's stability and reactivity. The synthesis of 1,3,5-thiadiazines can also be achieved through Mannich-type aminomethylation reactions, similar to dithiazinanes. researchgate.net

Dithiazines with different substitution: Isomers such as 1,4,2-dithiazines have different chemical properties. For example, some 1,4,2-dithiazine derivatives are synthesized through the ring expansion of 1,3-dithiolium cations and can be electrochemically oxidized. researchgate.net

1,3,5-Triazines: These are the nitrogen-only analogues, containing three nitrogen atoms in a six-membered ring. They are widely used as building blocks for everything from anticancer agents to herbicides and polymers. mdpi.comnih.gov The substitution of two nitrogen atoms with sulfur to form the 1,3,5-dithiazinane ring significantly alters the geometry and reactivity, moving from a planar aromatic-like system (in unsaturated triazines) to a flexible saturated chair conformation.

The key distinction of the 1,3,5-dithiazinane scaffold is its saturated nature and the specific arrangement of two sulfur atoms flanking a methylene (B1212753) group and a nitrogen atom, which leads to its characteristic chair conformation and its role as a stable endpoint in reactions like H2S scavenging. researchgate.netnih.gov

Historical Development and Key Research Milestones for Dithiazinane Derivatives

The study of heterocyclic chemistry began in the 19th century with the isolation and synthesis of compounds like furan (B31954) and pyrrole. onlineorganicchemistrytutor.comnumberanalytics.com The development of synthetic methods for N,S-heterocycles followed as the principles of organic synthesis became more established.

A crucial advancement in the synthesis of 1,3,5-dithiazinanes and related compounds has been the development of multicomponent reactions. researchgate.net Specifically, the cyclothiomethylation of amines using formaldehyde (B43269) and hydrogen sulfide (or its salts) has become a key method. researchgate.netresearchgate.net This approach aligns with the principles of green chemistry by efficiently constructing the complex heterocyclic ring from simple, readily available precursors. researchgate.net

Significant research milestones for this class of compounds include:

Elucidation of Synthetic Pathways: The systematic study of the reaction between primary amines, formaldehyde, and sodium hydrosulfide (B80085) (NaSH) to yield N-substituted 1,3,5-dithiazinanes. clockss.org

Structural and Conformational Analysis: X-ray diffraction studies have confirmed that the 1,3,5-dithiazinane ring exists in a chair conformation, with a notable preference for the N-substituent to occupy an axial position, even in cases of significant steric hindrance. researchgate.net

Industrial Application: The identification of 2-(1,3,5-dithiazinan-5-yl)ethanol as the product of MEA-triazine-based H2S scavenging, cementing the industrial relevance of this heterocyclic system. researchgate.net

Reactivity Studies: Detailed investigation into the reactivity of N-alkanol derivatives, such as their tosylation, which can lead to either O-tosylation or ring transformation to form oxazolidines depending on the reaction conditions. clockss.orgunison.mx

Detailed Research Findings

While specific data for this compound is limited, extensive research on its analogues provides a clear picture of the chemical properties of this structural class. A pivotal study by Gálvez-Ruiz et al. investigated the synthesis and reactivity of several N-alkanol derivatives, including 2-(1,3,5-dithiazinan-5-yl)ethanol (Compound 1 ) and 2-(1,3,5-dithiazinan-5-yl)-1-methylethanol (Compound 3 ), an isomer of the title compound. clockss.orgunison.mx

Synthesis and Structure

These compounds are synthesized from the corresponding primary amines, formaldehyde, and sodium hydrosulfide. clockss.org X-ray diffraction studies of these derivatives confirm that the six-membered dithiazinane ring consistently adopts a chair conformation. researchgate.net A key structural feature is that the N-substituent (the alkanol group) is oriented in an axial position. researchgate.netnih.gov

Reactivity of the Alkanol Side Chain

The hydroxyl group on the side chain is a key site of reactivity. The tosylation of these alcohols demonstrates a fascinating dependence on reaction conditions.

O-Tosylation: When reacted with tosyl chloride (TsCl) in the presence of triethylamine (B128534) (NEt3) and a catalytic amount of trimethylamine (B31210) hydrochloride (NHMe3Cl), the reaction proceeds as a standard O-tosylation, yielding the corresponding O-tosyl derivatives. clockss.orgunison.mx

Ring Transformation to Oxazolidines: In contrast, when the same reaction is carried out with TsCl and NEt3 without the hydrochloride catalyst, a different product is formed. The reaction proceeds via an intramolecular cyclization, opening the dithiazinane ring to form 3-tosyl-1,3-oxazolidine derivatives. clockss.orgunison.mx

This dual reactivity highlights the role of the dithiazinane as a versatile synthetic precursor that can be selectively modified.

Interactive Data Table: Reactivity of N-Alkanol Dithiazinane Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 2-(1,3,5-dithiazinan-5-yl)ethanol | TsCl, NEt₃, NHMe₃Cl | O-Tosylation | clockss.org, unison.mx |

| 2-(1,3,5-dithiazinan-5-yl)ethanol | TsCl, NEt₃ | Ring Transformation (Oxazolidine) | clockss.org, unison.mx |

| 2-(1,3,5-dithiazinan-5-yl)-1-methylethanol | TsCl, NEt₃, NHMe₃Cl | O-Tosylation | clockss.org, researchgate.net |

| 2-(1,3,5-dithiazinan-5-yl)-1-methylethanol | TsCl, NEt₃ | Ring Transformation (Oxazolidine) | clockss.org, unison.mx |

Thermal and Chemical Stability

The dithiazinane ring itself is generally stable. However, heating N-alkanol derivatives like 2-(1,3,5-dithiazinan-5-yl)ethanol can cause a rearrangement to form the corresponding 1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinane, demonstrating the thermodynamic relationship between these related heterocyclic systems. clockss.orgunison.mx

Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS2 |

|---|---|

Molecular Weight |

179.3 g/mol |

IUPAC Name |

2-(1,3,5-dithiazinan-5-yl)propan-1-ol |

InChI |

InChI=1S/C6H13NOS2/c1-6(2-8)7-3-9-5-10-4-7/h6,8H,2-5H2,1H3 |

InChI Key |

GCGXVKORIWHXIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)N1CSCSC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3,5 Dithiazinan 5 Yl Propan 1 Ol

Precursor Synthesis and Building Block Elaboration

The successful synthesis of the target compound is critically dependent on the availability and purity of its constituent precursors. These include the amine-containing side chain and the sulfur-donating reagents.

The foundational amine precursor for 2-(1,3,5-Dithiazinan-5-yl)propan-1-ol is 2-aminopropan-1-ol. A common and efficient method for its synthesis involves the ring-opening of a suitable epoxide with ammonia. For instance, propylene (B89431) oxide can be reacted with aqueous ammonia under elevated temperature and pressure to yield a mixture of mono-, di-, and tri-isopropanolamines, from which 2-aminopropan-1-ol can be isolated.

Another approach involves the reduction of an appropriate nitro-alcohol. For example, 1-nitropropan-2-ol can be catalytically hydrogenated using reagents like palladium on carbon (Pd/C) or Raney nickel to afford 2-aminopropan-1-ol in good yields.

| Amine Precursor | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Synthetic Routes |

| 2-Aminopropan-1-ol | 75.11 | 160 | Ring-opening of propylene oxide with ammonia; Reduction of 1-nitropropan-2-ol |

This table presents representative data for the key amine precursor.

The introduction of the sulfur atoms into the dithiazinane ring typically involves the use of hydrogen sulfide (B99878) (H₂S) or its salts, such as sodium hydrosulfide (B80085) (NaSH). These reagents serve as the nucleophilic sulfur source required for the cyclization reaction. Hydrogen sulfide is a gas and is often bubbled through the reaction mixture, while sodium hydrosulfide is a solid that can be more conveniently handled.

Another versatile synthon for the synthesis of sulfur-containing heterocycles is 1,4-dithiane-2,5-diol, which can serve as a source of α-mercapto acetaldehyde researchgate.net. While not directly used for 1,3,5-dithiazinane synthesis, its application in forming other sulfur heterocycles highlights the diversity of available sulfur-containing building blocks researchgate.net.

| Sulfur Source | Molar Mass ( g/mol ) | Physical State | Notes |

| Hydrogen Sulfide | 34.08 | Gas | Toxic, requires careful handling |

| Sodium Hydrosulfide | 56.06 | Solid | More convenient to handle than H₂S |

This table provides information on common sulfur-containing reactants.

In some synthetic strategies, it may be advantageous to modify the propan-1-ol side chain before the formation of the dithiazinane ring. This could involve the protection of the hydroxyl group to prevent unwanted side reactions during cyclization. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or benzyl ethers. These groups are generally stable under the conditions required for ring formation and can be readily removed in a subsequent step to yield the final product.

Furthermore, derivatization could also entail the introduction of other functional groups to the propan-1-ol backbone to create analogues of the target compound with different properties.

Ring-Closure Approaches for 1,3,5-Dithiazinane Formation

The formation of the 1,3,5-dithiazinane ring is the key step in the synthesis of this compound. This is typically achieved through condensation reactions involving the amine precursor, a formaldehyde (B43269) source, and a sulfur source.

A primary method for the synthesis of 1,3,5-dithiazinanes is the cyclocondensation of an amine with formaldehyde and hydrogen sulfide. In the context of synthesizing this compound, 2-aminopropan-1-ol would be treated with two equivalents of formaldehyde and two equivalents of a sulfur source. The reaction is believed to proceed through the formation of intermediate Schiff bases and thia- intermediates that subsequently cyclize to form the stable dithiazinane ring.

The reaction conditions for such cyclocondensations can vary, but they are often carried out in a suitable solvent such as water or an alcohol, and may be performed at room temperature or with gentle heating. The pH of the reaction medium can also be a critical factor in optimizing the yield of the desired product.

The development of novel MCRs for the synthesis of various heterocyclic systems, including those containing sulfur and nitrogen, is an active area of research nih.govnih.govbeilstein-journals.org. While a specific MCR for this compound may not be explicitly documented, the principles of MCRs can be applied to design a convergent and efficient synthesis. For instance, a one-pot reaction of 2-aminopropan-1-ol, paraformaldehyde (as a source of formaldehyde), and sodium hydrosulfide in a suitable solvent system could potentially yield the target compound directly.

Stepwise Assembly Methods

The primary synthetic route to this compound involves a multicomponent condensation reaction, a cornerstone of heterocyclic synthesis. This method is a type of cyclothiomethylation, which efficiently constructs the dithiazinane ring in a single procedural step from simple precursors researchgate.net. The key reactants are:

1-Amino-2-propanol: This amino alcohol provides the nitrogen atom and the propanol (B110389) side chain for the final molecule.

Formaldehyde (CH₂O): This serves as the source for the two methylene (B1212753) bridges within the dithiazinane ring.

Hydrogen Sulfide (H₂S) or its salts (e.g., NaSH): This reagent supplies the two sulfur atoms required for the heterocyclic core researchgate.netresearchgate.net.

Optimization of Reaction Conditions and Yield

Achieving a high yield of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent, the use of catalysts, and the precise control of temperature and pressure.

Solvent Effects and Reaction Catalysis

The selection of a solvent is critical in the synthesis of dithiazinane derivatives. The solvent not only dissolves the reactants but can also influence the reaction pathway and the stability of intermediates. Both protic and aprotic solvents have been employed in the synthesis of related heterocyclic compounds. For instance, in triazine-based reactions, aprotic solvents like dichloromethane (B109758) are common, while protic solvents such as methanol can also be used, sometimes leading to different yield outcomes depending on the basicity of other reactants nih.gov. The polarity and hydrogen-bonding capability of the solvent can affect the rate and equilibrium of the ring-forming steps.

While the condensation to form 1,3,5-dithiazinanes can often proceed without an explicit catalyst, the reaction is pH-sensitive. The basicity of the amine reactant itself can catalyze the reaction. In some related heterocyclic syntheses, acid or base catalysts are employed to improve reaction rates and yields. For example, the synthesis of certain 1,3,5-triazine derivatives can be facilitated by bases like cesium carbonate or catalyzed by copper salts under mild conditions organic-chemistry.org.

Below is a table summarizing the general effects of solvents on similar heterocyclic syntheses.

| Solvent Type | Examples | General Effects on Reaction | Potential Impact on Yield |

| Aprotic Polar | Dichloromethane, Acetonitrile | Can stabilize charged intermediates. | Often favor reactions with polar transition states. |

| Protic | Water, Methanol, Ethanol (B145695) | Can participate in hydrogen bonding, solvating reactants and intermediates. | Can either enhance or decrease yield depending on the specific mechanism. |

| Aqueous Systems | Water | Environmentally friendly, often used in green synthesis approaches. | Yields can be high, especially in sonochemical or microwave-assisted methods nih.gov. |

Temperature and Pressure Optimization

Temperature plays a crucial role in the synthesis of this compound. A patented process for a related condensation product specifies a reaction temperature in the range of 50°C to 80°C google.comgoogle.com. This elevated temperature is necessary to overcome the activation energy for the ring-closure steps. However, excessively high temperatures should be avoided as they can lead to the formation of unwanted byproducts or decomposition of the desired product.

The reaction is typically carried out at atmospheric pressure. However, after the initial reaction, a reduced pressure is often applied during the workup phase to facilitate the removal of water and other volatile components, driving the reaction to completion google.comgoogle.com.

Isolation and Purification Techniques

Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified. A common procedure for the closely related 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) involves the following steps nih.gov:

Solvent Removal: The reaction solvent is typically removed under reduced pressure.

Extraction/Dissolution: The crude product may be dissolved in a suitable solvent like isopropyl alcohol to separate it from insoluble impurities.

Filtration: The solution is filtered to remove any solid byproducts or unreacted starting materials.

Crystallization: The pure compound is often obtained by crystallization. This can be achieved by cooling a saturated solution or by adding an anti-solvent. For the ethanol derivative, recrystallization from isopropanol-water mixtures by cooling to 278 K (5°C) has proven effective nih.gov.

The purity of the final product is confirmed using various analytical techniques, including:

X-ray Diffraction: To confirm the crystal structure nih.gov.

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal transitions nih.gov.

Thermogravimetric Analysis (TGA): To assess thermal stability nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

| Technique | Purpose | Typical Findings for Dithiazinanes |

| Crystallization | Primary purification method for solid products. | Yields translucent crystals suitable for analysis nih.gov. |

| X-ray Diffraction | Determines the precise three-dimensional structure. | Confirms the chair conformation of the dithiazinane ring nih.gov. |

| DSC/TGA | Measures thermal properties like melting point and decomposition temperature. | Provides data on purity and thermal stability nih.gov. |

| NMR Spectroscopy | Elucidates the molecular structure and confirms identity. | Characteristic shifts confirm the presence of the dithiazinane ring and side chain. |

Stereochemical Control in Dithiazinane Synthesis

Stereochemistry is an important consideration in the synthesis of this compound due to the chiral center in the 1-amino-2-propanol starting material. The synthesis can be controlled to produce specific stereoisomers.

If a racemic mixture of 1-amino-2-propanol is used, the final product will also be a racemic mixture. However, if an enantiomerically pure starting material, such as (R)-1-amino-2-propanol or (S)-1-amino-2-propanol, is used, the stereochemical integrity is typically maintained throughout the reaction. This leads to the formation of the corresponding enantiopure dithiazinane derivative. This approach has been successfully demonstrated in the preparation of other enantiopure dithiazinanes from chiral amino alcohols researchgate.net.

The 1,3,5-dithiazinane ring itself exists predominantly in a stable chair conformation, which is a common feature for six-membered heterocyclic rings researchgate.netnih.gov. The substituent at the nitrogen atom (the propan-1-ol group) can occupy either an axial or equatorial position, with the preferred conformation depending on steric and electronic factors.

Green Chemistry Principles in Synthetic Route Design

The synthesis of this compound can be aligned with the principles of green chemistry to minimize environmental impact. Key green approaches applicable to this synthesis include:

Atom Economy: The multicomponent condensation reaction is inherently atom-economical, as most of the atoms from the reactants are incorporated into the final product, with water being the primary byproduct.

Use of Safer Solvents: Employing environmentally benign solvents like water or ethanol, or even performing the reaction under solvent-free conditions, can significantly improve the green profile of the synthesis mdpi.comejcmpr.com.

Energy Efficiency: Innovative techniques such as microwave irradiation or ultrasonication can be used to accelerate the reaction. These methods often lead to shorter reaction times, lower energy consumption, and higher yields compared to conventional heating nih.govnih.govchim.it. For example, sonochemical methods have been used to synthesize 1,3,5-triazines in water in as little as five minutes with high yields nih.gov.

Waste Reduction: One-pot syntheses, like the one used for this dithiazinane, reduce waste by eliminating the need for separation and purification of intermediates researchgate.net.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Conformational Analysis of 2 1,3,5 Dithiazinan 5 Yl Propan 1 Ol

Spectroscopic Techniques for High-Resolution Structural Determination

The definitive structural and conformational elucidation of complex molecules such as 2-(1,3,5-Dithiazinan-5-yl)propan-1-ol relies on the synergistic application of various advanced spectroscopic techniques. These methods provide a detailed map of atomic connectivity, spatial arrangement, and dynamic behavior, moving beyond simple identification to a comprehensive three-dimensional understanding.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the chemical structure of this compound in solution. By dispersing NMR signals into two dimensions, these experiments resolve spectral overlap and reveal intricate correlations between nuclei, providing insights into through-bond and through-space connectivity. scribd.comresearchgate.net

A suite of 2D NMR experiments is essential to piece together the molecular framework of this compound. Each experiment provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.comsdsu.edu For this compound, COSY spectra would reveal correlations between the protons of the propanol (B110389) side chain (e.g., between the CH and CH₂ groups, and between the CH₂ and OH protons). It would also show couplings between the geminal protons on the methylene (B1212753) bridges of the dithiazinane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). scribd.comsdsu.edu It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, and sometimes ⁴J). youtube.comprinceton.edu This is crucial for connecting molecular fragments and identifying quaternary carbons. For instance, HMBC would show correlations from the protons on the propanol side chain to the carbons within the dithiazinane ring, and vice-versa, confirming the attachment of the side chain to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). researchgate.netprinceton.edu This is paramount for determining the molecule's stereochemistry and preferred conformation. In the case of this compound, NOESY data would be expected to confirm the chair conformation of the dithiazinane ring, a feature common to 1,3,5-dithiazinane derivatives. researchgate.netnih.gov It would also show correlations between the axially-oriented substituent and the axial protons on the ring, providing definitive proof of its orientation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Note: Chemical shifts are hypothetical and based on typical values for similar structural motifs.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| -CH₂-OH (C1') | ~3.6 | ~65.0 | H-C2' | C2', C(N) |

| -CH- (C2') | ~3.0 | ~60.0 | H-C1', H-C3' | C1', C3', C(N) |

| -CH₃ (C3') | ~1.2 | ~18.0 | H-C2' | C1', C2' |

| N-CH₂-S (C2, C6) | ~4.2 (ax), ~4.8 (eq) | ~70.0 | Geminal H | C4, C(N) |

| S-CH₂-S (C4) | ~3.9 (ax), ~4.5 (eq) | ~35.0 | Geminal H | C2, C6 |

While solution-state NMR reveals the structure of individual, solvated molecules, solid-state NMR (ssNMR) provides invaluable information about the compound in its bulk, crystalline form. nih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal the presence of different polymorphs (different crystal packing arrangements), which can have distinct chemical shifts due to variations in the local electronic environment. nih.govmdpi.com

For this compound, ssNMR would confirm the conformation (e.g., chair form of the ring) present in the solid state. researchgate.net Any significant differences between the solution and solid-state spectra could indicate strong intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which influences the molecular packing. mdpi.com Furthermore, ssNMR can detect crystallographic disorder by the appearance of multiple resonances for a single carbon atom. nih.gov

Table 2: Hypothetical Comparison of Solution vs. Solid-State ¹³C NMR Chemical Shifts

| Carbon Position | Solution ¹³C Shift (ppm) | Solid-State ¹³C Shift (ppm) | Potential Rationale for Shift Difference |

|---|---|---|---|

| C1' (-CH₂OH) | ~65.0 | ~67.5 | Involvement in intermolecular hydrogen bonding in the solid state. |

| C2' (-CH-) | ~60.0 | ~60.5 | Minor packing effects. |

| C2, C6 (N-CH₂-S) | ~70.0 | ~72.0 | Restricted rotation and specific molecular conformation in the crystal lattice. |

| C4 (S-CH₂-S) | ~35.0 | ~34.8 | Less affected by intermolecular forces. |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide detailed insights into the molecule's conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying polar functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. The position and shape of the O-H stretching band, for instance, can provide information about hydrogen bonding.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3000 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1470 - 1430 | C-H bend | Aliphatic (CH₂) |

| 1260 - 1000 | C-N stretch | Tertiary Amine |

| 1150 - 1050 | C-O stretch | Primary Alcohol |

| 800 - 600 | C-S stretch | Thioether (-CH₂-S-) |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric bonds and skeletal vibrations. nih.gov For this compound, Raman spectroscopy would be highly effective for probing the vibrations of the dithiazinane ring. The symmetric C-S-C and S-C-S stretching modes, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. Conformational analysis can be performed by observing changes in the Raman spectra as a function of temperature or physical state, as different conformers can give rise to distinct vibrational frequencies. iu.edu.sa

Table 4: Predicted Raman Shifts for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Structural Feature |

|---|---|---|

| 3000 - 2850 | C-H stretch (symmetric) | Aliphatic groups |

| 1470 - 1430 | CH₂ scissoring | Ring and side chain |

| 750 - 600 | C-S stretch (symmetric) | Dithiazinane ring |

| Below 400 | Ring deformation modes | Dithiazinane ring skeleton |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₆H₁₃NOS₂, HRMS provides a precise mass measurement that distinguishes it from other compounds with the same nominal mass.

The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This calculated value serves as a benchmark for experimental results obtained from HRMS instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers.

Table 1: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₃NOS₂ |

| Monoisotopic Mass | 179.04385 Da |

| Calculated m/z (M+H)⁺ | 180.05118 Da |

| Calculated m/z (M+Na)⁺ | 202.03312 Da |

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) offers insights into the molecule's structure. While a published spectrum for this specific compound is not available, a plausible fragmentation pathway can be predicted based on established chemical principles. Ionization would likely lead to the cleavage of bonds within the propanol side chain and the dithiazinane ring. Key fragmentation events would include:

Loss of the hydroxyl group and adjacent carbons: Cleavage of the C-C bond beta to the nitrogen atom could result in the loss of a CH₂CH₂OH radical, leading to a significant fragment corresponding to the dithiazinane ring.

Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols, which would lead to the formation of a [M-C₂H₅O]⁺ ion. A characteristic fragment at m/z 31, corresponding to [CH₂OH]⁺, is also highly probable docbrown.info.

Ring Fragmentation: The 1,3,5-dithiazinane ring itself can undergo fragmentation, potentially through the loss of thioformaldehyde (B1214467) (CH₂S) units, leading to a series of smaller charged fragments.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. To date, a crystal structure for this compound has not been reported in the publicly accessible Cambridge Structural Database.

However, extensive crystallographic studies have been performed on the closely related analogue, 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) (MEA-dithiazine) nih.gov. The analysis of this ethanol (B145695) analogue reveals key structural features that are likely shared with the propanol derivative. In its crystalline form, MEA-dithiazine shows that the 1,3,5-dithiazinane ring adopts a stable chair conformation nih.gov. This conformation minimizes steric strain and is a common feature for six-membered heterocyclic rings. The data from MEA-dithiazine also reveals the formation of extensive intermolecular hydrogen bonding networks, which dictate the packing of molecules in the crystal lattice nih.govresearchgate.net.

Table 2: Crystallographic Data for the Analogue Compound 2-(1,3,5-Dithiazinan-5-yl)ethanol (Form II)

| Parameter | Value |

| Molecular Formula | C₅H₁₁NOS₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Ring Conformation | Chair |

| Substituent Orientation | Axial |

| Key Interaction | Intermolecular O—H···N hydrogen bonds |

| Data sourced from studies on the ethanol analogue and presented for illustrative purposes. nih.gov |

Based on this analogue, it is highly probable that this compound would also crystallize with the dithiazinane ring in a chair conformation. The propanol side chain would introduce different steric demands and potentially alter the crystal packing and hydrogen bonding motifs compared to the ethanol analogue.

Conformational Analysis of the 1,3,5-Dithiazinane Ring System

The 1,3,5-dithiazinane ring is a non-planar, six-membered heterocycle. Its conformational behavior is a balance of torsional strain, steric hindrance, and electronic effects originating from the nitrogen and two sulfur atoms.

Ring Inversion Barriers and Dynamics

Like cyclohexane, the 1,3,5-dithiazinane ring is conformationally mobile and can undergo a process known as ring inversion. This process involves the interconversion between two equivalent chair conformations. During this inversion, substituents that were in axial positions become equatorial, and vice versa. The energy barrier for this process is determined by the energy of the intermediate high-energy conformations, such as the boat or twist-boat. For substituted dithiazinanes, the energy barrier to inversion is influenced by the nature of the substituents on the ring.

Preferred Conformations (e.g., Chair, Boat, Twist-Boat)

For most saturated six-membered rings, the chair conformation represents the lowest energy state as it minimizes both angular and torsional strain. Computational and experimental studies on various 5-substituted 1,3,5-dithiazinanes confirm that the ring system predominantly adopts a chair conformation researchgate.net. The boat conformation is significantly higher in energy due to steric repulsion (flagpole interactions) and eclipsing strain. The twist-boat conformation is an intermediate that is typically more stable than the true boat but less stable than the chair. Therefore, the ground-state conformation of this compound is expected to be a chair form.

Influence of Substituents on Ring Puckering

In substituted cyclohexanes, bulky substituents generally prefer the equatorial position to minimize steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). However, in N-substituted 1,3,5-dithiazinanes, the opposite preference is often observed. X-ray diffraction studies on several 5-alkyl-perhydro-1,3,5-dithiazines have shown that the substituent on the nitrogen atom preferentially occupies the axial position researchgate.net. This is also observed in the crystal structure of the analogue 2-(1,3,5-dithiazinan-5-yl)ethanol, where the hydroxyethyl group is axial nih.gov.

This axial preference is attributed to a combination of steric and electronic factors. The longer C-S bonds (compared to C-C bonds) and the wider S-C-S angle in the dithiazinane ring can alter the steric environment. Furthermore, stereoelectronic effects, such as anomeric effects involving the lone pairs of the sulfur atoms and the anti-bonding orbital of the N-C bonds, may stabilize the axial conformation of the N-substituent. For this compound, the 2-propan-1-ol group is therefore predicted to favor the axial position on the nitrogen atom of the chair conformer.

Intramolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl (-OH) group in the propanol side chain makes this compound both a hydrogen bond donor (via the H of the hydroxyl) and a hydrogen bond acceptor (via the O of the hydroxyl and the N of the ring). This capability allows for the formation of complex intermolecular and potentially intramolecular networks.

In the solid state, these interactions are critical in determining the crystal packing. As seen in the ethanol analogue, two different polymorphic forms arise from different hydrogen bonding patterns. In one form, molecules are linked into helical strands through O—H···O hydrogen bonds. In another, centrosymmetric dimers are formed via pairs of O—H···N hydrogen bonds, where the hydroxyl group of one molecule donates a hydrogen to the ring nitrogen of an adjacent molecule nih.gov. It is highly probable that this compound would engage in similar intermolecular hydrogen bonding motifs, forming dimers, chains, or more complex three-dimensional networks in the solid state.

The potential for intramolecular hydrogen bonding also exists. Depending on the conformation of the side chain, the hydroxyl group could potentially form a weak hydrogen bond with one of the sulfur atoms or the nitrogen atom of the dithiazinane ring, leading to the formation of a five- or six-membered ring structure. Such an intramolecular bond could influence the conformational preference of the side chain.

Role of the Hydroxyl Group in Stabilizing Conformations

The hydroxyl group plays a pivotal role in dictating the conformational preference of the 2-hydroxypropyl side chain, primarily through its ability to act as a hydrogen bond donor. The most significant stabilizing factor is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton (donor) and the lone pair of the nitrogen atom in the dithiazinane ring (acceptor).

This O-H···N interaction is geometrically most favorable when the side chain adopts a gauche conformation. This arrangement brings the hydroxyl group and the ring nitrogen into close proximity, creating a stable pseudo-five-membered ring structure. Theoretical studies on similar amino alcohols confirm that such intramolecular hydrogen bonds are a primary factor governing their conformational isomerism. researchgate.net The stabilization energy from this bond often outweighs the potential steric hindrance between the side chain and the dithiazinane ring.

In an anti conformation, the hydroxyl group would be positioned far from the nitrogen atom, precluding the formation of this stabilizing intramolecular hydrogen bond. Therefore, the anti conformer is expected to be significantly less stable. The gauche preference in similar 2-substituted propanol systems is well-documented and is often attributed to a combination of intramolecular hydrogen bonding and hyperconjugative effects. acs.orgcdnsciencepub.comcdnsciencepub.com

Table 1: Analysis of Conformational Stabilizing and Destabilizing Factors

| Conformer (O-C-C-N) | Key Stabilizing Interactions | Key Destabilizing Interactions | Expected Relative Stability |

| Gauche | Intramolecular O-H···N hydrogen bond; Hyperconjugation (σC-H → σ*C-N) | Minor steric repulsion between side chain and axial protons of the ring | High (Most stable) |

| Anti | Reduced steric hindrance | Absence of intramolecular hydrogen bond | Low (Less stable) |

N-H and O-H Hydrogen Bonding Patterns

The this compound molecule contains no N-H bonds, as the nitrogen atom is tertiary. Therefore, its hydrogen bonding patterns are exclusively determined by the hydroxyl group, which can act as a donor, and the nitrogen and oxygen atoms, which can act as acceptors in intermolecular interactions.

Detailed crystallographic studies of the analogous compound, 2-(1,3,5-dithiazinan-5-yl)ethanol, reveal the existence of at least two distinct polymorphic forms, each characterized by a different intermolecular hydrogen bonding network. researchgate.net It is reasonable to infer that the propanol derivative would exhibit similar patterns, which are critical in defining its solid-state architecture.

The two primary intermolecular hydrogen bonding motifs observed are:

O—H···O Interactions : In one polymorph of the ethanol analogue, molecules are linked into infinite, helical strands through O—H···O hydrogen bonds. researchgate.net In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of a neighboring, symmetry-related molecule.

O—H···N Interactions : A second polymorph displays a different arrangement where molecules form centrosymmetric dimers. researchgate.net This structure is held together by pairs of O—H···N hydrogen bonds, with the hydroxyl group of one molecule donating to the ring nitrogen atom of an adjacent molecule. researchgate.net

The prevalence of one pattern over the other is dependent on the specific crystallization conditions. The presence of the additional methyl group in the propanol derivative compared to the ethanol analogue may introduce subtle steric effects that could influence the thermodynamic stability of different crystal packings, potentially favoring one polymorphic form over another.

Table 2: Potential Intermolecular Hydrogen Bonding Patterns

| Donor | Acceptor | Resulting Structural Motif | Source of Postulation |

| Hydroxyl Group (O-H) | Oxygen atom of an adjacent molecule's hydroxyl group | Helical one-dimensional chains | Based on Form I polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol researchgate.net |

| Hydroxyl Group (O-H) | Nitrogen atom of an adjacent molecule's dithiazinane ring | Centrosymmetric dimers | Based on Form II polymorph of 2-(1,3,5-dithiazinan-5-yl)ethanol researchgate.netacs.org |

Computational Chemistry and Theoretical Studies of 2 1,3,5 Dithiazinan 5 Yl Propan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of the size and complexity of 2-(1,3,5-Dithiazinan-5-yl)propan-1-ol. stackexchange.comresearchgate.net In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure, which corresponds to the most stable arrangement of its atoms. stackexchange.comresearchgate.net

For this compound, DFT calculations would likely predict a chair conformation for the 1,3,5-dithiazinane ring, as is common for six-membered heterocyclic rings. The propan-1-ol substituent at the nitrogen atom (N5) could potentially occupy either an axial or equatorial position. Theoretical calculations would be crucial in determining the energetic preference between these two conformers. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ) would influence the accuracy of these predictions.

DFT also provides valuable information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Functionals and Basis Sets for DFT Calculations

| Functional | Basis Set | Description |

| B3LYP | 6-31G* | A popular hybrid functional often used for geometry optimizations and frequency calculations of organic molecules. |

| PBE0 | cc-pVDZ | Another widely used hybrid functional, part of the correlation-consistent basis sets, offering a good balance of accuracy and efficiency. |

| M06-2X | 6-311+G(d,p) | A meta-hybrid GGA functional known for good performance with non-covalent interactions, which could be relevant for this molecule. |

This table is illustrative of common choices in computational chemistry and does not represent specific calculations performed on this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, although they are generally more computationally demanding than DFT. dtic.mil

The selection of a basis set is a critical aspect of any ab initio calculation. numberanalytics.combohrium.compku.edu.cn A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). bohrium.compku.edu.cn The choice of basis set depends on the desired accuracy and the computational resources available. numberanalytics.com For a molecule like this compound, a basis set that includes polarization functions (e.g., the 'd' in 6-31G(d)) is important for accurately describing the geometry around the sulfur and oxygen atoms.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the propan-1-ol side chain and the potential for ring inversion in the dithiazinane ring mean that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for a complete picture of its molecular behavior.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. q-chem.comreadthedocs.ioepfl.ch For this compound, a PES scan could be performed by systematically rotating the dihedral angles of the propan-1-ol side chain to identify the most stable orientations (energy minima) and the energy barriers between them. researchgate.netyoutube.com This would reveal the preferred spatial arrangement of the hydroxyl group relative to the dithiazinane ring.

Molecular dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time by solving Newton's equations of motion for the atoms. nih.govmdpi.comsemanticscholar.org An MD simulation of this compound, either in the gas phase or in a simulated solvent, would allow for the observation of dynamic conformational changes, including the rotation of the side chain and potential ring puckering. nih.govrsc.orgresearchgate.net By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations and estimate the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

One of the most powerful applications of computational chemistry is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the magnetic shielding of each nucleus in the molecule. nih.govrsc.orgacs.orgacs.orgresearchgate.net These shielding values can then be converted into predicted ¹H and ¹³C NMR chemical shifts. By comparing these predicted spectra with experimental data, one can confirm the molecular structure and assign the signals in the experimental spectrum.

Similarly, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and scaling factors are commonly applied to improve the agreement. acs.orgresearchgate.netresearchgate.netnih.govuni-muenchen.de The comparison of a calculated vibrational spectrum with an experimental one can provide detailed information about the molecular structure and bonding.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in spectral assignment and structure verification. mdpi.comresearchgate.net

The standard methodology involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT functional such as B3LYP or ωB97X-D with a suitable basis set like 6-311G(d,p). mdpi.com

Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. mdpi.com

Chemical Shift Calculation: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.

These calculations are often performed within a simulated solvent environment using a Polarizable Continuum Model (PCM) to more accurately reflect experimental conditions. mdpi.com The predicted shifts can then be compared to experimental data to confirm the molecular structure.

Table 1: Illustrative Example of Predicted NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation of typical computational output for illustrative purposes.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (CH₂-OH) | 65.8 | 3.65 (t) |

| C (CH-N) | 58.2 | 3.10 (m) |

| C (CH₃) | 18.5 | 1.15 (d) |

| C (N-CH₂-S) | 52.1 | 4.20 (s) |

| H (OH) | - | 2.50 (br s) |

Vibrational Frequency Calculations

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational calculations can predict these vibrational frequencies, offering insights into molecular structure and bonding.

The process involves:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic coordinates, yielding the harmonic vibrational frequencies.

Mode Assignment: Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C-O bending, or ring deformation modes.

Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, they are often multiplied by an empirical scaling factor (typically 0.95–0.98) to improve agreement with experimental data.

These calculations can predict the entire IR spectrum, helping to assign peaks in an experimental spectrum and confirming the presence of specific functional groups.

Table 2: Illustrative Example of Predicted Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of typical computational output for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3650 | 3468 | 55 | O-H stretch |

| 3010 | 2860 | 45 | C-H stretch (aliphatic) |

| 2980 | 2831 | 30 | C-H stretch (dithiazinane ring) |

| 1455 | 1382 | 20 | C-H bend |

| 1150 | 1093 | 70 | C-N stretch |

| 1050 | 998 | 85 | C-O stretch |

| 700 | 665 | 40 | C-S stretch |

Reaction Mechanism Elucidation for Synthesis and Derivatization Pathways

Computational chemistry is a vital tool for understanding the step-by-step mechanisms of chemical reactions. For the synthesis of this compound, which likely proceeds via a multicomponent reaction of 2-aminopropan-1-ol, formaldehyde (B43269), and a sulfur source (like H₂S), theoretical calculations can map out the entire reaction pathway. nih.govdntb.gov.ua

This elucidation involves:

Identifying Intermediates and Transition States: The structures of all potential intermediates and transition states along the proposed reaction coordinate are calculated.

Solvent Effects: The role of the solvent in stabilizing or destabilizing certain species, particularly charged intermediates or transition states, can be modeled to provide a more realistic energy profile. nih.gov

For instance, a plausible pathway could involve the initial reaction between 2-aminopropan-1-ol and formaldehyde to form an N-hydroxymethyl intermediate, followed by reaction with hydrogen sulfide (B99878) to form dithiol intermediates that subsequently cyclize with another equivalent of formaldehyde. Computational modeling can confirm the most favorable sequence of these events and identify the rate-determining step.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. bhu.ac.in It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, an FMO analysis would provide key insights:

HOMO: The energy and location of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. The HOMO is likely localized on the lone pairs of the sulfur and nitrogen atoms, making these the probable sites for electrophilic attack.

LUMO: The energy and location of the LUMO show the molecule's ability to act as an electrophile or electron acceptor. The LUMO is often distributed across anti-bonding orbitals, such as C-S or C-N σ* orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

These parameters, often calculated using DFT, help predict how the molecule will interact with other reagents. For example, the analysis can predict whether derivatization is more likely to occur at the nitrogen, sulfur, or oxygen atoms.

Table 3: Illustrative FMO Properties for this compound (Note: This table is a hypothetical representation of typical computational output for illustrative purposes.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.2 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.5 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 | High kinetic stability |

Reaction Chemistry and Chemical Transformations of 2 1,3,5 Dithiazinan 5 Yl Propan 1 Ol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl (-OH) group in 2-(1,3,5-dithiazinan-5-yl)propan-1-ol is a versatile functional group that can undergo a variety of well-established reactions common to primary alcohols. numberanalytics.com These transformations are crucial for the synthesis of derivatives with modified properties and for creating intermediates for more complex molecular architectures.

Esterification: The primary hydroxyl group of this compound can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride. For instance, in a reaction analogous to the tosylation of the related compound 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696), the propanol (B110389) derivative can be treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (NEt3) to yield the corresponding O-tosyl derivative. clockss.orgresearchgate.net This transformation is significant as it converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Etherification: The synthesis of ethers from this compound can be accomplished through methods such as the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether linkage.

A summary of potential esterification and etherification reactions is presented in Table 1.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Tosylation (Esterification) | p-Toluenesulfonyl chloride (TsCl), Triethylamine | 2-(1,3,5-Dithiazinan-5-yl)propyl-1-tosylate |

| Acetylation (Esterification) | Acetic anhydride, Pyridine | 2-(1,3,5-Dithiazinan-5-yl)propyl-1-acetate |

Oxidation: The primary alcohol functional group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to yield 2-(1,3,5-dithiazinan-5-yl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of 2-(1,3,5-dithiazinan-5-yl)propanoic acid. The selective oxidation of primary alcohols in the presence of other functional groups, such as the dithiazinane ring, can be challenging but is often achievable with modern, selective reagents. nih.gov

Reduction: The primary hydroxyl group itself is not typically subject to reduction. However, its conversion to other functional groups, such as a tosylate or a halide, would allow for subsequent reductive removal of the oxygen functionality if desired.

Table 2: Plausible Oxidation Reactions

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-(1,3,5-Dithiazinan-5-yl)propanal | Aldehyde |

The hydroxyl group is inherently a poor leaving group. Therefore, for it to be displaced by a nucleophile, it must first be activated. A common strategy is the conversion of the alcohol to a tosylate, as mentioned in the esterification section. clockss.org The resulting tosylate group is an excellent leaving group, and the carbon atom to which it is attached becomes electrophilic and susceptible to attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups in place of the original hydroxyl group.

For example, the tosylate of this compound could react with sodium cyanide to introduce a nitrile group, or with sodium azide (B81097) to form an azide, which can be further reduced to a primary amine.

Reactions of the Dithiazinane Ring System

The 1,3,5-dithiazinane ring is a saturated heterocycle. Its reactions typically involve cleavage of the C-N or C-S bonds, often initiated by nucleophilic attack.

Ring-Opening: The 1,3,5-dithiazinane ring can undergo ring-opening reactions under certain conditions. For instance, treatment of related N-substituted dithiazinanes with nucleophiles such as benzylamine (B48309) can lead to cleavage of the ring at the endocyclic methylene (B1212753) groups. clockss.org This type of reaction suggests that the ring system is susceptible to nucleophilic attack, potentially leading to decomposition or rearrangement into other heterocyclic structures. For example, similar to the behavior of 2-(1,3,5-dithiazinan-5-yl)ethanol, heating this compound could potentially lead to a rearrangement affording a 1,3,5-triazinane (B94176) derivative. researchgate.net

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the formation of rings, but it requires the presence of two alkene functionalities within the same molecule. As this compound is a saturated compound, it cannot directly participate in RCM. However, if appropriate unsaturated side chains were to be introduced onto the ring, RCM could then be a viable strategy for the synthesis of more complex, fused heterocyclic systems.

The 1,3,5-dithiazinane ring in this compound is a saturated, non-aromatic system. Therefore, it does not undergo electrophilic or nucleophilic aromatic substitution reactions. These types of reactions are characteristic of aromatic rings, where the pi-electron system can be attacked by electrophiles or nucleophiles, leading to substitution while preserving the aromaticity.

However, related unsaturated heterocyclic systems, such as 1,4,2-dithiazines, which possess some degree of unsaturation, can undergo reactions that are conceptually similar. rsc.org For the specific compound , this mode of reactivity is not applicable due to the saturated nature of the dithiazinane ring.

Heteroatom-Centered Transformations (e.g., Sulfur Oxidation, Nitrogen Alkylation)

The dithiazinane ring is susceptible to reactions at its heteroatoms. The sulfur atoms can undergo oxidation, while the nitrogen atom can be subject to alkylation or coordination with Lewis acids.

Sulfur Oxidation: The sulfur atoms in the 1,3,5-dithiazinane ring can be oxidized to form sulfoxides and sulfones. The stereochemistry of such oxidations in related 1,3-dithiane (B146892) systems has been a subject of study. ipbeja.pt The oxidation can be achieved using various oxidizing agents, with the potential for stepwise oxidation to the mono- and di-oxidized products. The specific products and their stereochemistry would depend on the oxidant used and the reaction conditions.

Nitrogen-Centered Reactions: The nitrogen atom of the dithiazinane ring acts as a nucleophile and a Lewis base. It can react with electrophiles, such as alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. Furthermore, the nitrogen atom can coordinate with Lewis acids. For instance, studies on related 5-alkyl-1,3,5-dithiazinanes have shown the formation of mono-N-adducts with aluminum compounds like Al(CH₃)₃ and AlCl₃. researchgate.net Similarly, boron and gallium compounds can form chelates involving the nitrogen atom and the oxygen of the side chain. researchgate.net Borane coordination to the nitrogen has also been utilized to anchor the heterocyclic rings in certain 1,3,5-dithiazinanes. researchgate.net

Table 1: Potential Heteroatom-Centered Transformations

| Transformation | Reagents/Conditions | Potential Products |

|---|---|---|

| Sulfur Oxidation | Peroxy acids (e.g., m-CPBA) | Sulfoxides, Sulfones |

| Nitrogen Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salts |

| N-Adduct Formation | Lewis acids (e.g., AlCl₃, BF₃·OEt₂) | Nitrogen-Lewis acid adducts |

Derivatization for Enhanced Reactivity or Specific Chemical Functions

The hydroxyl group in the propan-1-ol side chain is a prime site for derivatization, allowing for the modification of the compound's properties and the introduction of new functionalities.

One common derivatization is the conversion of the alcohol to a better leaving group, such as a tosylate. In a closely related compound, 2-(1,3,5-dithiazinan-5-yl)ethanol, treatment with tosyl chloride (TsCl) and a base like triethylamine (NEt₃) in dichloromethane (B109758) has been shown to yield different products depending on the reaction conditions. researchgate.netresearchgate.net In the presence of NEt₃ alone, an intramolecular cyclization occurs to form a 3-tosyl-1,3-oxazolidine derivative. researchgate.netresearchgate.net However, when a catalyst like trimethylamine (B31210) hydrochloride (NHMe₃Cl) is added, the reaction favors the formation of the O-tosylated product without cyclization. researchgate.netresearchgate.net A similar reactivity can be anticipated for this compound.

The hydroxyl group can also be used to form esters, ethers, and to synthesize more complex molecules like boric esters, phosphites, phosphates, and thiophosphates, as has been demonstrated with the ethanol (B145695) analogue. researchgate.net

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Tosylation (Cyclization) | TsCl, NEt₃, CH₂Cl₂ | 3-Tosyl-1,3-oxazolidine derivative |

| Tosylation (O-Tosylation) | TsCl, NEt₃, NHMe₃Cl | O-Tosyl-2-(1,3,5-dithiazinan-5-yl)propan-1-ol |

| Esterification | Carboxylic acid/anhydride, acid catalyst | Propan-1-yl ester derivative |

| Etherification | Alkyl halide, strong base (e.g., NaH) | Propan-1-yl ether derivative |

Fragmentation Pathways and Stability Studies under Varying Chemical Conditions

The stability and fragmentation of this compound are influenced by factors such as pH, temperature, and the presence of other chemical species.

Fragmentation: Under mass spectrometry conditions, the molecule is expected to fragment in a predictable manner. The initial ionization would likely occur at the nitrogen or one of the sulfur atoms. Common fragmentation pathways for heterocyclic compounds involve ring cleavage. For the 1,3,5-dithiazinane ring, cleavage of the C-S and C-N bonds would be expected. The side chain can also undergo fragmentation, such as the loss of a water molecule from the alcohol group or cleavage of the C-C bond adjacent to the nitrogen or oxygen. The prediction of fragmentation pathways can be aided by computational tools that simulate the fragmentation process based on bond energies and rearrangement rules. nih.gov

Stability: The 1,3,5-dithiazinane ring system itself can be subject to degradation under certain conditions. For instance, heating of 2-(1,3,5-dithiazinan-5-yl)ethanol has been reported to lead to the formation of 1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinane, suggesting a rearrangement and loss of the sulfur atoms. researchgate.netresearchgate.net A similar thermal instability might be expected for the propanol derivative. Additionally, the related compound, 5-(2-hydroxyethyl)-hexahydro-1,3,5-dithiazinane, has been observed to polymerize into an insoluble solid when isolated from aqueous solution, which could also be a potential stability concern for the title compound. researchgate.net The stability is also pH-dependent, with potential for ring opening under strongly acidic or basic conditions.

Table 3: Summary of Stability and Fragmentation Characteristics

| Condition | Observation/Pathway |

|---|---|

| Mass Spectrometry | Ring cleavage (C-S, C-N bonds), side-chain fragmentation (loss of H₂O, C-C cleavage) |

| Thermal Stress | Potential rearrangement to triazinane derivatives |

| Aqueous Solution | Possibility of polymerization |

Potential Applications and Functional Materials Development Strictly Non Biological

Role as a Chemical Building Block for Complex Architectures

The inherent functionalities of 2-(1,3,5-dithiazinan-5-yl)propan-1-ol position it as a valuable precursor for creating larger, more complex molecular architectures with tailored properties.

The primary alcohol group in this compound can serve as an initiation site for ring-opening polymerization of cyclic esters or as a monomer in condensation polymerizations. For instance, it could be reacted with di- or poly-carboxylic acids or their derivatives to form polyesters. The presence of the dithiazinane ring would introduce heteroatoms into the polymer backbone, potentially influencing properties such as thermal stability, refractive index, and affinity for metal ions.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer/Initiator | Potential Polymer Backbone Feature | Prospective Application |

| Polyester | Adipoyl chloride | Dithiazinane rings regularly spaced | Specialty plastics, coatings |

| Polyurethane | Toluene diisocyanate | Urethane linkages with pendant dithiazinane | Foams, elastomers |

| Polyether | Ethylene oxide (as initiator) | Polyether chains with a dithiazinane end-group | Surfactants, cross-linking agents |

Note: This table presents hypothetical applications based on the known reactivity of the functional groups.

The bifunctional nature of this compound makes it a potential building block for the synthesis of macrocycles. For instance, reaction of the hydroxyl group with a long-chain diacid chloride under high dilution conditions could lead to the formation of a macrocyclic lactone incorporating the dithiazinane moiety. Such macrocycles are of interest for their ability to act as host molecules for smaller guests. While the use of 1,3,5-dithiazinane derivatives in this context is not as extensively documented as that of 1,3,5-triazines, the fundamental principles of macrocyclization would still apply. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Design

The presence of multiple heteroatoms with lone pairs of electrons makes 1,3,5-dithiazinane derivatives, including this compound, promising candidates for use as ligands in coordination chemistry. researchgate.net The nitrogen and two sulfur atoms of the dithiazinane ring, along with the oxygen atom of the propanol (B110389) side chain, can potentially coordinate to a single metal center or bridge multiple metal centers.

It is anticipated that this compound could form stable complexes with a variety of transition metals and main group elements. The specific outcome of the coordination reaction would depend on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions. The flexibility of the dithiazinane ring and the rotational freedom of the propanol side chain could allow the ligand to adapt to the coordination preferences of different metals.

Table 2: Predicted Coordination Behavior with Selected Metal Ions

| Metal Ion | Potential Coordination Sites | Expected Complex Type | Possible Application |

| Copper(II) | N, S, O | Mononuclear or polynuclear complex | Catalyst, magnetic material |

| Silver(I) | S, N | Coordination polymer | Antimicrobial material |

| Zinc(II) | N, O | Tetrahedral complex | Luminescent sensor |

| Palladium(II) | S, N | Square planar complex | Homogeneous catalyst |

Note: The information in this table is predictive and based on the coordination chemistry of similar sulfur-nitrogen containing ligands.

The multidentate nature of this compound allows for a variety of coordination modes. It could act as a monodentate ligand through the nitrogen atom, a bidentate ligand through N and S or N and O, or a tridentate ligand involving N, S, and O. Furthermore, if the propanol side chain is deprotonated, the resulting alkoxide could also participate in coordination, leading to the formation of neutral complexes. The stereochemistry of the resulting metal complexes would be influenced by the conformation of the dithiazinane ring and the orientation of the propanol substituent. The chirality of the second carbon in the propanol chain could also be exploited to synthesize chiral metal complexes for applications in asymmetric catalysis.

Based on the conducted research, there is currently a lack of specific, publicly available scientific literature and patent information detailing the direct application of This compound in the non-biological fields outlined in the user's request. Searches for its use in catalytic metal complexes for organic synthesis, as a component in coatings or adhesives, in sensor technologies for chemical detection, or in functional polymers and resins did not yield specific research findings or detailed data required to generate the requested in-depth article.

The available information on "this compound" and related dithiazinanes primarily focuses on their synthesis, stereochemistry, and their role as byproducts of hydrogen sulfide (B99878) scavenging processes in the oil and gas industry. While the broader fields of catalysis, materials science, and sensor technology are rich with innovation, the specific role of this particular compound within these areas is not documented in the accessible scientific domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline and content inclusions, as the foundational research data is not available in the public sphere. Further investigation into proprietary industrial research or more specialized chemical databases might be necessary to uncover information on the potential applications of this compound.

Advanced Analytical Methodologies for Detection and Quantification Non Biological Context

Chromatographic Separation Techniques Development

Chromatographic techniques are paramount for the separation and quantification of 2-(1,3,5-Dithiazinan-5-yl)propan-1-ol from reaction mixtures, starting materials, and potential degradation products. Both gas and liquid chromatography offer viable pathways for analysis, with the choice depending on the volatility and thermal stability of the analyte and the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, which possesses a moderate molecular weight and potential for thermal degradation, careful optimization of GC parameters is essential. A key consideration is the potential for decomposition in the injector port or on the column. Derivatization, such as silylation of the hydroxyl group, could be employed to increase volatility and thermal stability, though this adds a step to sample preparation.

A gas chromatography-mass spectrometry method has been noted for assaying various thiadiazines and dithiazinanes. researchgate.net For complex samples, sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or Atomic Emission Detector (AED) can provide enhanced selectivity and sensitivity, mitigating interferences from co-eluting non-sulfur-containing compounds. researchgate.net

Optimized GC-MS Parameters (Hypothetical Example)

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C (with evaluation for on-port degradation) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Transfer Line Temp | 280 °C |

Expected Mass Fragmentation Pattern: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragments resulting from the cleavage of the propanol (B110389) side chain and fragmentation of the dithiazinane ring.

Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for the analysis of polar, less volatile, and thermally labile compounds like this compound. This technique avoids the high temperatures associated with GC, reducing the risk of degradation. Development would focus on selecting the appropriate column chemistry and mobile phase to achieve optimal separation and ionization.

For related heterocyclic systems, such as 1,3,5-triazine derivatives, LC-MS methods have been successfully developed. researchgate.net These often utilize reversed-phase chromatography with acidic mobile phase modifiers to promote protonation and enhance ionization efficiency in electrospray ionization (ESI) mode.

Developed LC-MS Parameters (Hypothetical Example)

| Parameter | Condition |

|---|---|

| Column | C18 stationary phase (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for the protonated molecule [M+H]+ |

For routine purity assessments and quantification where mass spectrometric identification is not required, High-Performance Liquid Chromatography (HPLC) with UV detection is a cost-effective and robust option. The development of an HPLC method would be similar to that for LC-MS, focusing on achieving baseline separation of the main compound from any impurities. The lack of a strong chromophore in the this compound structure may necessitate detection at low UV wavelengths (e.g., 200-220 nm).

Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. rjptonline.org

Illustrative HPLC Method Validation Data

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

Electrophoretic Separation Methods